Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

Catalog No.
S678998
CAS No.
99326-34-8
M.F
C17H24F3O3RhS-
M. Wt
468.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethane...

CAS Number

99326-34-8

Product Name

Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;rhodium;trifluoromethanesulfonate

Molecular Formula

C17H24F3O3RhS-

Molecular Weight

468.3 g/mol

InChI

InChI=1S/2C8H12.CHF3O3S.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h2*1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b2*2-1-,8-7-;;

InChI Key

VUTUHLLWFPRWMT-QMDOQEJBSA-M

SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh]

Canonical SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh]

Isomeric SMILES

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh]

Catalysis:

Rh(COD)(OTf) is a versatile precursor for rhodium catalysts used in various organic transformations. Its ability to readily lose the two 1,5-cyclooctadiene (COD) ligands makes it a valuable starting material for the generation of active catalysts. These catalysts find applications in:

  • Hydrogenation: Rh(COD)(OTf) is a common precursor for homogeneous hydrogenation catalysts, particularly for the reduction of alkenes, alkynes, and carbonyl compounds.
  • Hydroformylation: Rh(COD)(OTf) can be used to prepare catalysts for the hydroformylation reaction, which converts alkenes into aldehydes.
  • C-C bond formation: Rh(COD)(OTf) serves as a precursor for catalysts employed in various C-C bond forming reactions, including cross-coupling, cycloaddition, and metathesis.

Asymmetric Catalysis:

Rh(COD)(OTf) is also a valuable platform for the development of asymmetric catalysts. By incorporating chiral ligands, researchers can design catalysts that selectively produce one enantiomer of a product. This is crucial for the synthesis of pharmaceuticals and other biologically active molecules.

Beyond Catalysis:

Beyond its role as a catalyst precursor, Rh(COD)(OTf) finds applications in other areas of scientific research:

  • Metathesis polymerization: Rh(COD)(OTf) can be used to prepare catalysts for the synthesis of well-defined polymers through the ring-opening metathesis polymerization (ROMP) technique.
  • Material science: Rh(COD)(OTf) has been explored for the deposition of rhodium thin films, which have potential applications in electronics and catalysis.

Rh(cod)2OTf is a coordination complex containing rhodium (Rh) as the central metal atom. It is surrounded by two 1,5-cyclooctadiene (cod) ligands and a trifluoromethanesulfonate (OTf) counterion. This compound serves as a valuable precursor for various rhodium catalysts used in organic synthesis [].


Molecular Structure Analysis

Rh(cod)2OTf adopts a square planar geometry with the Rh atom at the center. The two cod ligands bind to the Rh through sigma bonds using their double bonds. The OTf counterion is ionically bonded to the Rh cation. This square planar structure allows for easy substitution of the cod ligands with other molecules, making Rh(cod)2OTf a versatile starting material for catalyst design [].


Chemical Reactions Analysis

Synthesis

Rh(cod)2OTf can be synthesized by reacting rhodium trichloride (RhCl3) with cyclooctadiene and silver trifluoromethanesulfonate (AgOTf) in an organic solvent [].

RhCl3 + 2 cod + AgOTf -> Rh(cod)2OTf + 2 AgCl (1)

Reactions

As a precursor, Rh(cod)2OTf undergoes ligand substitution reactions to generate various rhodium catalysts. For example, reacting Rh(cod)2OTf with phosphines (PPh3) replaces the cod ligands with phosphines, forming a catalyst for hydrogenation reactions.

Rh(cod)2OTf + 2 PPh3 -> Rh(PPh3)2OTf + 2 cod (2)

Physical and Chemical Properties

  • Appearance: Dark red crystals [].
  • Melting Point: Not readily available.
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Soluble in polar organic solvents like dichloromethane and acetone [].
  • Stability: Air and moisture sensitive [].

Mechanism of Action (Not Applicable)

  • Skin and eye irritant [].
  • May cause respiratory irritation [].
  • Standard safety protocols for handling metal complexes should be followed, including wearing gloves, eye protection, and working in a fume hood [].

GHS Hazard Statements

Aggregated GHS information provided by 199 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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